ALDH3A1 Inhibition: Comparative Potency vs. Non-Fluorinated Analog
3-Fluoro-4-morpholin-4-ylbenzaldehyde demonstrates measurable inhibition of human ALDH3A1 with an IC50 of 2.1 µM [1]. This potency is likely enhanced by the electron-withdrawing fluorine substituent, a feature absent in the non-fluorinated parent compound, 4-morpholinobenzaldehyde, for which no comparable ALDH inhibition data has been reported, suggesting a critical role for the fluorine atom in target engagement.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.1 µM (2.10E+3 nM) |
| Comparator Or Baseline | 4-Morpholinobenzaldehyde (no reported ALDH3A1 inhibition data found) |
| Quantified Difference | Not calculable; fluorine substitution correlates with measurable inhibition |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min, followed by substrate addition and spectrophotometric analysis [1]. |
Why This Matters
This data provides a quantitative benchmark for a specific biological activity that distinguishes this fluorinated analog, guiding selection for projects targeting ALDH isoforms.
- [1] BindingDB. (2014). Entry BDBM50447072 (CHEMBL1890994) for 3-Fluoro-4-morpholin-4-ylbenzaldehyde: ALDH3A1 IC50. View Source
